4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride is a chemical compound with the molecular formula C14H14ClN3O4S and a molecular weight of 355.8 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with pyridin-2-ylcarbamoylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, and an organic solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various coupled products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound is used in proteomics research for labeling and modifying proteins.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride involves its ability to react with nucleophiles, such as amines and alcohols, to form stable sulfonamide and sulfonate derivatives. The sulfonyl chloride group is highly reactive and can undergo substitution reactions with various nucleophiles. The pyridin-2-ylcarbamoylamino moiety enhances the compound’s reactivity and specificity towards certain molecular targets, making it useful in biochemical and pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
4-ethoxybenzenesulfonyl Chloride: Lacks the pyridin-2-ylcarbamoylamino group, making it less specific in its reactivity.
3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride: Lacks the ethoxy group, which may affect its solubility and reactivity.
4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group, altering its reactivity and applications.
Uniqueness
4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride is unique due to the presence of both the ethoxy and pyridin-2-ylcarbamoylamino groups, which enhance its reactivity and specificity. This makes it a valuable reagent in organic synthesis and a potential candidate for drug development and proteomics research.
Properties
IUPAC Name |
4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S/c1-2-22-12-7-6-10(23(15,20)21)9-11(12)17-14(19)18-13-5-3-4-8-16-13/h3-9H,2H2,1H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMTXDGSQLMDRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.